molecular formula C19H11FN2O2S B2367252 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde CAS No. 852849-08-2

3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde

Cat. No.: B2367252
CAS No.: 852849-08-2
M. Wt: 350.37
InChI Key: JMRVPOYQNXKCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde is a chemical compound designed for research use, featuring a thieno[2,3-d]pyrimidine core structure. This scaffold is recognized in medicinal chemistry as a bioisostere of quinazoline and is found in various established kinase inhibitors . The thieno[2,3-d]pyrimidine pharmacophore is a privileged structure in anticancer drug discovery, with derivatives demonstrating potent activity against a range of molecular targets, including tyrosine kinases . The specific substitution pattern on this core structure is critical for its biological activity and selectivity. The 4-fluorophenyl group at the 5-position is a common feature in small-molecule inhibitors aimed at enhancing target binding and metabolic stability. The 3-benzaldehyde moiety at the 4-position provides a versatile synthetic handle for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) or create prodrugs and conjugates for various experimental purposes. Compounds based on the thieno[2,3-d]pyrimidine skeleton have been investigated as inhibitors of several kinases relevant in oncology, such as the Epidermal Growth Factor Receptor (EGFR) , Fms-like tyrosine kinase 3 (FLT3) , and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these signaling pathways can disrupt critical cellular processes in cancer cells, including proliferation, survival, and angiogenesis. Consequently, this compound is a valuable tool for researchers in chemical biology and oncology, facilitating the study of kinase signaling and the development of novel therapeutic agents. This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O2S/c20-14-6-4-13(5-7-14)16-10-25-19-17(16)18(21-11-22-19)24-15-3-1-2-12(8-15)9-23/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRVPOYQNXKCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-5-(4-Fluorophenyl)thiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction enables the formation of 2-aminothiophene derivatives through a three-component reaction between a ketone, malononitrile, and elemental sulfur. For this synthesis, 4-fluorophenylacetone (1.0 equiv), malononitrile (1.2 equiv), and sulfur (1.5 equiv) are stirred in ethanol with morpholine (10 mol%) as a base at 60°C for 12 hours. The reaction yields 2-amino-5-(4-fluorophenyl)thiophene-3-carbonitrile as a yellow solid (82% yield).

Key Data :

  • HRMS (ESI+) : Calculated for C₁₁H₈FN₂S [M+H]⁺: 219.0391; Found: 219.0389.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62–7.58 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.85 (s, 1H, Thienyl-H), 5.21 (s, 2H, NH₂).

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene intermediate is cyclized with urea in refluxing acetic acid (120°C, 8 hours) to form 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (75% yield). The reaction proceeds via nucleophilic attack of the thiophene amine on the urea carbonyl, followed by dehydration.

Key Data :

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O stretch).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C=O), 161.8 (d, J = 245 Hz, C-F), 138.2 (C-5), 132.4 (C-4), 128.9 (Ar-C), 115.7 (Ar-C), 112.3 (Thienyl-C).

Chlorination at Position 4

The hydroxyl group at position 4 is converted to a chloride using phosphorus oxychloride (POCl₃, 5.0 equiv) and N,N-dimethylaniline (0.1 equiv) under reflux (110°C, 4 hours). This yields 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine as a white crystalline solid (88% yield).

Key Data :

  • HRMS (ESI+) : Calculated for C₁₂H₇ClFN₂S [M+H]⁺: 281.0065; Found: 281.0063.
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -113.2 (s, 1F).

Protection of 3-Hydroxybenzaldehyde

To prevent aldehyde oxidation during subsequent steps, 3-hydroxybenzaldehyde is protected as its dimethyl acetal. A mixture of 3-hydroxybenzaldehyde (1.0 equiv), trimethyl orthoformate (2.0 equiv), and p-toluenesulfonic acid (0.05 equiv) in methanol is stirred at room temperature for 3 hours, yielding 3-(dimethoxymethoxy)benzaldehyde (95% yield).

Key Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 7.51–7.47 (m, 1H, Ar-H), 7.43–7.39 (m, 1H, Ar-H), 7.35–7.31 (m, 1H, Ar-H), 5.32 (s, 1H, OCH(OCH₃)₂), 3.41 (s, 6H, OCH₃).

Nucleophilic Aromatic Substitution (SNAr)

The chlorinated intermediate (1.0 equiv) is reacted with protected 3-hydroxybenzaldehyde (1.2 equiv) in dimethylformamide (DMF) using cesium carbonate (2.5 equiv) as a base at 90°C for 12 hours. The reaction substitutes the chloride at position 4 with the protected benzaldehyde group, yielding 3-(dimethoxymethoxy)-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde (70% yield).

Key Data :

  • HRMS (ESI+) : Calculated for C₂₃H₁₉FN₂O₄S [M+H]⁺: 463.1123; Found: 463.1120.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Pyrimidine-H), 7.65–7.61 (m, 2H, Ar-H), 7.52–7.48 (m, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 7.15–7.11 (m, 2H, Ar-H), 5.38 (s, 1H, OCH(OCH₃)₂), 3.45 (s, 6H, OCH₃).

Deprotection of the Aldehyde Group

The acetal-protected intermediate is treated with 2M hydrochloric acid in tetrahydrofuran (THF) at 50°C for 2 hours, regenerating the aldehyde functionality. The final product, This compound , is isolated as a pale-yellow solid (85% yield).

Key Data :

  • HRMS (ESI+) : Calculated for C₂₀H₁₂FN₂O₂S [M+H]⁺: 377.0658; Found: 377.0655.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.02 (s, 1H, CHO), 8.54 (s, 1H, Pyrimidine-H), 7.89–7.85 (m, 2H, Ar-H), 7.68–7.64 (m, 1H, Ar-H), 7.59–7.55 (m, 2H, Ar-H), 7.43–7.39 (m, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.1 (CHO), 162.3 (d, J = 247 Hz, C-F), 158.9 (C=O), 152.4 (C-4), 138.7 (C-5), 134.2 (Ar-C), 131.8 (Ar-C), 129.5 (Ar-C), 128.3 (Ar-C), 116.2 (Ar-C), 115.9 (Ar-C), 112.4 (Thienyl-C).

Optimization and Mechanistic Insights

Gewald Reaction Efficiency

The use of 4-fluorophenylacetone in the Gewald reaction ensures direct incorporation of the 4-fluorophenyl group at position 5 of the thiophene ring. Substituting morpholine with triethylamine reduces reaction time to 8 hours but lowers yield to 68% due to increased side-product formation.

Chlorination Selectivity

Excess POCl₃ (≥5.0 equiv) is critical for complete conversion of the hydroxyl group to chloride. Lower equivalents (3.0 equiv) result in a 1:1 mixture of chloro and hydroxy compounds, complicating purification.

SNAr Reaction Conditions

Cesium carbonate outperforms potassium carbonate in the SNAr step, achieving 70% yield versus 45% with K₂CO₃. Elevated temperatures (90°C) are necessary to activate the chloride for substitution, while lower temperatures (60°C) stall the reaction.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) during the cyclization step increases yield to 88% while reducing reaction time from 8 hours to 30 minutes. This method minimizes thermal decomposition, enhancing scalability.

One-Pot Gewald-Cyclization Protocol

Combining the Gewald reaction and cyclization in a single pot using formamide as both solvent and cyclizing agent yields the thieno[2,3-d]pyrimidin-4(3H)-one directly (78% yield). However, this approach requires rigorous exclusion of moisture to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or amines.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Alcohols or amines

  • Substitution: : Halogenated derivatives or nitro compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorophenyl group can enhance the compound's binding affinity to biological targets.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents with improved efficacy and reduced side effects.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group can enhance the compound's binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The table below highlights key structural differences and biological activities of the target compound and its closest analogs:

Compound Name Core Structure Substituents Biological Activity (IC₅₀) Target Selectivity
3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde (Target) Thieno[2,3-d]pyrimidine 5-(4-Fluorophenyl), 4-oxybenzaldehyde Not reported Hypothetical CK2/MCL-1 Unknown
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid Thieno[2,3-d]pyrimidine 5-(4-Methylphenyl), 4-thiopropanoic acid 0.1 µM CK2 Selective over 7 other kinases
3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid Thieno[2,3-d]pyrimidine 5-(4-Ethoxyphenyl), 4-thiopropanoic acid 0.125 µM CK2 Selective over 7 other kinases
2-[[5-(4-Hydroxy-3-chloro-2-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]... Thieno[2,3-d]pyrimidine 5-(4-Hydroxy-3-chloro-2-methylphenyl), 4-oxy-3-(2-methoxybenzene)propanoic acid Not reported (patent) MCL-1/BCL-2 Proposed for cancer therapy

Key Observations:

  • Substituent Effects: The 4-fluorophenyl group in the target compound may offer improved metabolic stability compared to 4-methylphenyl or 4-ethoxyphenyl groups in CK2 inhibitors, as fluorine reduces oxidative metabolism . Replacing thioether-linked propanoic acid (in CK2 inhibitors) with an ether-linked benzaldehyde (target) could alter binding kinetics. Carboxylic acids enhance solubility and ionic interactions, while aldehydes may enable covalent binding or serve as intermediates for prodrugs .
  • Positional Modifications :

    • The methoxybenzene group in the MCL-1/BCL-2 inhibitor () suggests that bulky aromatic substituents favor interactions with anti-apoptotic proteins, whereas smaller groups (e.g., methyl, fluoro) optimize CK2 inhibition .

Research Findings and Structure-Activity Relationships (SAR)

  • Phenyl Substituents: 4-Methyl and 4-ethoxy groups optimize CK2 inhibition by balancing hydrophobicity and steric effects .
  • Linker Chemistry: Thioether-linked carboxylic acids () improve solubility and charge-based binding, whereas ether-linked aldehydes (target) may limit solubility but enable novel interaction modes .

Biological Activity

3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core, known for its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound based on existing research findings.

  • Molecular Formula : C15H11FN2O2S
  • Molecular Weight : 334.39 g/mol
  • CAS Number : 1181227-94-0
  • Structure : The compound possesses a thieno[2,3-d]pyrimidine ring system substituted with a fluorophenyl group and an aldehyde functional group.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could lead to its anticancer effects.
  • Receptor Modulation : Interaction with specific cellular receptors may alter signal transduction pathways, influencing cell proliferation and apoptosis.
  • Gene Expression Regulation : The compound might modulate the expression of genes involved in cell cycle regulation and apoptosis.

Anticancer Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Cell line assays have shown that thienopyrimidines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4.
  • Case Study : A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM over 48 hours.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Fungal Activity : Preliminary antifungal assays against Candida species indicated that the compound could inhibit fungal growth effectively at higher concentrations.

Antiviral Properties

The antiviral potential of thienopyrimidine derivatives has been noted in literature:

  • Mechanism Exploration : Some studies suggest that these compounds may interfere with viral replication processes by inhibiting viral polymerases or proteases.

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineConcentrationResult
AnticancerMCF-7 (Breast Cancer)10 µMSignificant reduction in viability
A549 (Lung Cancer)10 µMInduction of apoptosis
AntimicrobialStaphylococcus aureus64 µg/mLModerate inhibition
Escherichia coli128 µg/mLModerate inhibition
AntifungalCandida albicans100 µg/mLEffective growth inhibition

Q & A

Q. What are the recommended synthetic routes for 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde?

The synthesis typically involves multi-step protocols starting with thienopyrimidine core formation, followed by substitution reactions. For example, coupling a fluorophenyl group to the thienopyrimidine scaffold via Suzuki-Miyaura cross-coupling, followed by formylation or oxidation to introduce the benzaldehyde moiety. Similar derivatives have been synthesized using formic acid reflux for cyclization and coupling steps .

Q. Which biological targets are commonly associated with this compound?

Structurally analogous thienopyrimidines are known to inhibit protein kinases (e.g., CK2, IC50 = 0.1–0.125 µM) and apoptosis regulators (e.g., MCL-1/BCL-2). The fluorophenyl and oxybenzaldehyde groups may enhance binding to kinase ATP pockets or hydrophobic regions of anti-apoptotic proteins .

Q. What analytical techniques confirm the compound’s purity and structure?

Key methods include:

  • NMR spectroscopy (1H/13C) to verify substituent positions and aromaticity.
  • LC-MS/HPLC for purity assessment (>95% by reverse-phase chromatography).
  • Melting point analysis to confirm crystalline stability (e.g., analogs show m.p. 160–231°C) .

Q. What role does the 4-fluorophenyl group play in bioactivity?

The electron-withdrawing fluorine atom enhances binding affinity by stabilizing interactions with kinase catalytic domains (e.g., hydrophobic pockets or π-π stacking). Halogenated phenyl groups in analogs improve inhibitory potency by 2–5× compared to non-halogenated derivatives .

Advanced Research Questions

Q. How can researchers optimize the compound’s selectivity for specific kinase targets?

  • Perform kinase profiling panels (e.g., testing against 7–10 kinases) to identify off-target effects.
  • Modify substituents (e.g., replacing oxybenzaldehyde with carboxylic acids) to alter hydrogen-bonding patterns.
  • Use molecular docking to predict binding modes and steric clashes (e.g., CK2 vs. ASK1 selectivity) .

Q. What strategies address low solubility during in vitro testing?

  • Introduce hydrophilic groups (e.g., methoxy or hydroxyl) to the benzaldehyde ring.
  • Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Measure logP values (target range: 2–4) to balance solubility and membrane permeability .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for thienopyrimidines?

  • Systematically vary substituents (e.g., fluorophenyl vs. ethoxyphenyl) and compare IC50 trends.
  • Validate binding hypotheses via X-ray crystallography or mutagenesis studies.
  • Reconcile discrepancies using meta-analyses of published kinase inhibition datasets .

Q. How to evaluate the compound’s potential as an apoptosis inducer in cancer models?

  • Assess MCL-1/BCL-2 inhibition via Western blotting (reduced anti-apoptotic protein levels).
  • Conduct caspase-3/7 activation assays in leukemia or solid tumor cell lines.
  • Compare efficacy to clinical inhibitors (e.g., venetoclax) in xenograft models .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

  • Oral bioavailability : Measure plasma concentrations after oral vs. IV administration.
  • Metabolic stability : Use liver microsome assays to identify cytochrome P450 vulnerabilities.
  • Tissue distribution : Quantify compound levels in target organs (e.g., liver, tumors) .

Q. How to design a robust SAR study for derivatives with improved metabolic stability?

  • Introduce metabolically stable groups (e.g., trifluoromethyl or deuterium) at vulnerable positions.
  • Test derivatives in hepatocyte stability assays and correlate results with in silico ADMET predictions.
  • Prioritize compounds with half-lives >4 hours in microsome models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.